

# An In-depth Technical Guide to Isopropyl Valerate

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## Compound of Interest

Compound Name: Isopropyl valerate

Cat. No.: B102743

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## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **isopropyl valerate** (propan-2-yl pentanoate), a significant ester in the flavor and fragrance industries with potential applications in other chemical sectors. This document details its structural formula, spectroscopic profile, synthesis via Fischer esterification, and key safety information. All quantitative data is presented in structured tables, and experimental protocols for its synthesis and analysis are provided.

## Chemical Identity and Structure

**Isopropyl valerate** is an organic compound classified as an ester of valeric acid and isopropanol.

Structural Formula:

$\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{COOCH}(\text{CH}_3)_2$

IUPAC Name: propan-2-yl pentanoate<sup>[1]</sup>

SMILES: CCCCC(=O)OC(C)C<sup>[1]</sup>

CAS Number: 18362-97-5<sup>[1]</sup>

Molecular Formula:  $C_8H_{16}O_2$  [1]

Molecular Weight: 144.21 g/mol [1]

## Physicochemical Properties

A summary of the key physicochemical properties of **isopropyl valerate** is presented in Table 1.

Table 1: Physicochemical Properties of **Isopropyl Valerate**

Property	Value	Reference
Appearance	Colorless clear liquid (est.)	[2]
Odor	Fruity, apple, pineapple, sweet, banana	[3]
Boiling Point	165.00 °C @ 760.00 mm Hg	The Good Scents Company
Melting Point	-63.35°C (estimate)	Suzhou Health Chemicals Co., Ltd.
Density	0.85500 to 0.86100 g/cm <sup>3</sup> @ 25.00 °C	The Good Scents Company
Refractive Index	1.39800 to 1.40400 @ 20.00 °C	The Good Scents Company
Flash Point	116.00 °F (46.67 °C) TCC	The Good Scents Company
Vapor Pressure	2.906000 mmHg @ 25.00 °C (est.)	The Good Scents Company
Solubility	Soluble in alcohol; water, 356.7 mg/L @ 25 °C (est.)	The Good Scents Company
logP (o/w)	2.667 (est.)	The Good Scents Company

## Spectroscopic Data

The structural elucidation of **isopropyl valerate** is confirmed through various spectroscopic techniques.

## Mass Spectrometry

The electron ionization (EI) mass spectrum of **isopropyl valerate** shows a characteristic fragmentation pattern. The major peaks are summarized in Table 2.

Table 2: Key Mass Spectrometry Data (EI) for **Isopropyl Valerate**

m/z	Relative Intensity (%)	Putative Fragment
43	99.99	$[\text{C}_3\text{H}_7]^+$ or $[\text{CH}_3\text{CO}]^+$
85	95.42	$[\text{C}_4\text{H}_9\text{CO}]^+$
57	54.08	$[\text{C}_4\text{H}_9]^+$
60	53.41	$[\text{C}_2\text{H}_4\text{O}_2]^+$ (McLafferty rearrangement)
41	48.44	$[\text{C}_3\text{H}_5]^+$

Data sourced from PubChem CID 87598.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, experimentally derived public data for  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts and coupling constants are not readily available in tabular format, predicted values and typical ranges for similar ester structures can be informative.

$^1\text{H}$  NMR (Predicted):

- ~4.9 ppm (septet): CH proton of the isopropyl group.
- ~2.2 ppm (triplet):  $\text{CH}_2$  protons alpha to the carbonyl group.
- ~1.6 ppm (sextet):  $\text{CH}_2$  protons beta to the carbonyl group.
- ~1.2 ppm (doublet):  $\text{CH}_3$  protons of the isopropyl group.

- ~0.9 ppm (triplet): Terminal CH<sub>3</sub> protons of the valerate chain.

<sup>13</sup>C NMR (Predicted):

- ~173 ppm: Carbonyl carbon (C=O).
- ~67 ppm: CH carbon of the isopropyl group.
- ~34 ppm: CH<sub>2</sub> carbon alpha to the carbonyl group.
- ~27 ppm: CH<sub>2</sub> carbon beta to the carbonyl group.
- ~22 ppm: CH<sub>2</sub> carbon gamma to the carbonyl group.
- ~22 ppm: CH<sub>3</sub> carbons of the isopropyl group.
- ~14 ppm: Terminal CH<sub>3</sub> carbon of the valerate chain.

## Infrared (IR) Spectroscopy

The IR spectrum of **isopropyl valerate** would exhibit characteristic absorption bands for an ester.

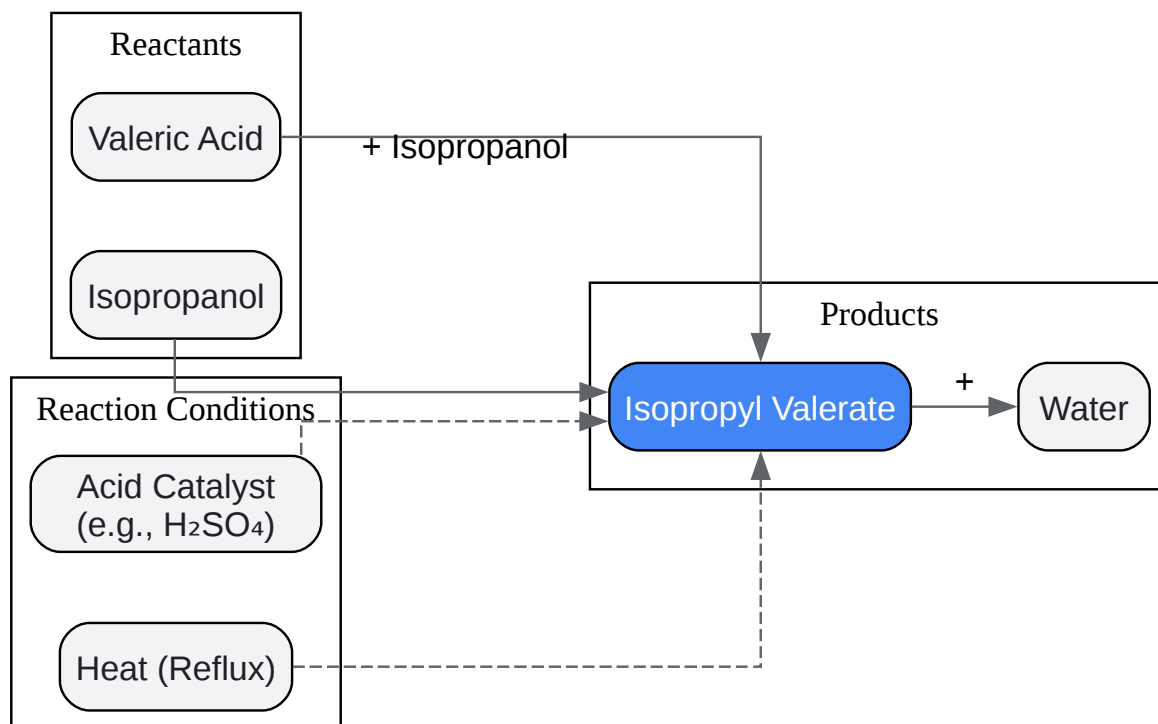
Table 3: Predicted Infrared Spectroscopy Data for **Isopropyl Valerate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration
~2960-2850	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1240-1160	Strong	C-O stretch (ester)

## Synthesis

**Isopropyl valerate** is commonly synthesized via Fischer esterification of valeric acid with isopropanol in the presence of an acid catalyst.

## Fischer Esterification Workflow



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Caption: Fischer esterification of valeric acid and isopropanol.

## Experimental Protocol: Fischer Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine valeric acid and an excess of isopropanol (typically a 3:1 to 5:1 molar ratio).
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the reaction mixture while stirring.
- **Reflux:** Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:**
  - Cool the reaction mixture to room temperature.

- Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
- Wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Purification: Filter to remove the drying agent and purify the crude product by distillation to obtain pure **isopropyl valerate**.

## Applications

**Isopropyl valerate** is primarily used in the following industries:

- Flavor and Fragrance: Due to its fruity aroma, it is a common ingredient in perfumes, cosmetics, and as a flavoring agent in food and beverages.
- Chemical Intermediate: It can be used as a starting material or solvent in the synthesis of other organic compounds.

## Safety and Toxicology

Hazard Identification:

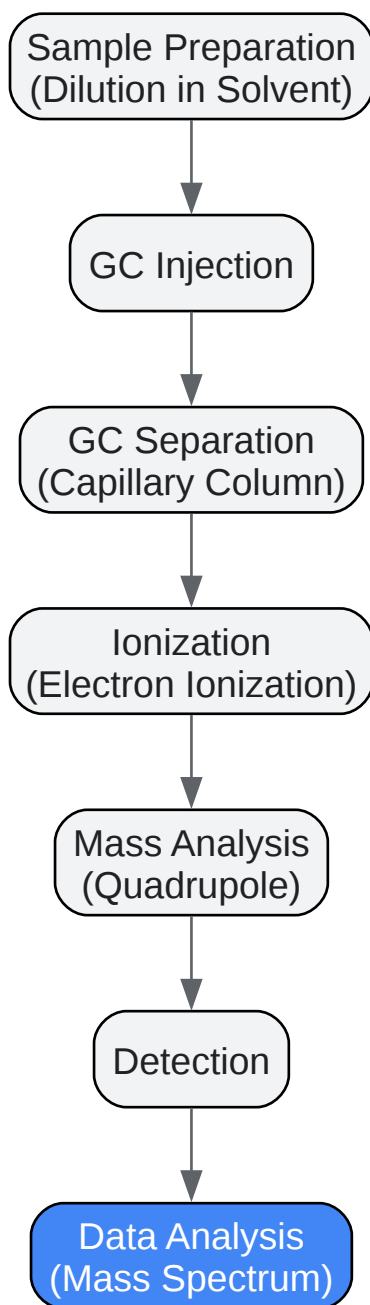
- Flammability: **Isopropyl valerate** is a flammable liquid and vapor.<sup>[1]</sup>
- Irritation: May cause skin, eye, and respiratory irritation.

Toxicological Summary: Detailed toxicological data for **isopropyl valerate** is limited. However, based on data for structurally similar isopropyl esters, it is considered to have low acute toxicity. It is not expected to be a significant skin sensitizer. As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated area.

## Experimental Protocols for Analysis

### Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the **isopropyl valerate** sample in a suitable solvent (e.g., hexane or ethyl acetate). An internal standard can be added for quantitative analysis.
- GC Conditions (Typical):
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Typical):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 200.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.



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Caption: General workflow for GC-MS analysis.

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## References

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